molecular formula C8H11IN2O4 B12811456 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine CAS No. 121749-88-0

1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine

Katalognummer: B12811456
CAS-Nummer: 121749-88-0
Molekulargewicht: 326.09 g/mol
InChI-Schlüssel: HFOKXLMPRKUYIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine is a synthetic organic compound belonging to the class of pyrimidine nucleosides. This compound is structurally related to thymine, a naturally occurring nucleobase found in DNA. The addition of the 2-hydroxyethoxy and iodine groups to the thymine molecule enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine typically involves multiple steps, starting from thymine. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like LDA, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-((2-Hydroxyethoxy)methyl)-6-iodo-thymine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

121749-88-0

Molekularformel

C8H11IN2O4

Molekulargewicht

326.09 g/mol

IUPAC-Name

1-(2-hydroxyethoxymethyl)-6-iodo-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H11IN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14)

InChI-Schlüssel

HFOKXLMPRKUYIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=O)NC1=O)COCCO)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.